2,6-diamino-4-(2-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile
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Overview
Description
2,6-Diamino-4-(2-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile is a heterocyclic compound that features a thiopyran ring substituted with amino, nitrophenyl, and dicarbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diamino-4-(2-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-nitrobenzaldehyde with malononitrile in the presence of a base to form an intermediate, which is then cyclized with thiourea under acidic conditions to yield the target compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-4-(2-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
2,6-Diamino-4-(2-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical research and industrial applications.
Mechanism of Action
The mechanism of action of 2,6-diamino-4-(2-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
2,6-Diamino-4-chloropyrimidine: This compound shares the amino and pyrimidine core but differs in its substituents, leading to different chemical properties and applications.
2,4,6-Triaminopyrimidine: Another similar compound with multiple amino groups, used in different contexts due to its distinct reactivity.
Uniqueness
2,6-Diamino-4-(2-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile is unique due to the presence of the thiopyran ring and the specific arrangement of its substituents. This unique structure imparts specific chemical and physical properties, making it valuable for targeted applications in various scientific fields.
Properties
CAS No. |
333759-71-0 |
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Molecular Formula |
C13H9N5O2S |
Molecular Weight |
299.31 g/mol |
IUPAC Name |
2,6-diamino-4-(2-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile |
InChI |
InChI=1S/C13H9N5O2S/c14-5-8-11(9(6-15)13(17)21-12(8)16)7-3-1-2-4-10(7)18(19)20/h1-4,11H,16-17H2 |
InChI Key |
NOIFXJYFPFGOKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(=C(SC(=C2C#N)N)N)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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